Home > Products > Screening Compounds P145381 > Sugammadex Sodium
Sugammadex Sodium - 343306-79-6

Sugammadex Sodium

Catalog Number: EVT-338306
CAS Number: 343306-79-6
Molecular Formula: C72H104Na8O48S8
Molecular Weight: 2178.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sugammadex Sodium, known commercially as Bridion, is a modified gamma cyclodextrin specifically designed to reverse the effects of aminosteroidal neuromuscular blocking agents (NMBAs), particularly rocuronium and vecuronium. [, ] It is classified as a selective relaxant binding agent. [, ] Sugammadex Sodium plays a crucial role in scientific research by providing a valuable tool for studying neuromuscular transmission and developing novel muscle relaxants and reversal agents.

Rocuronium Bromide

Compound Description: Rocuronium bromide is a non-depolarizing aminosteroidal neuromuscular blocking agent used as a skeletal muscle relaxant during surgery. It is often used in rapid sequence intubation to facilitate endotracheal intubation. It works by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from binding and thus inhibiting muscle contraction. []

Relevance: Sugammadex sodium exhibits a very high affinity for rocuronium bromide. This interaction allows sugammadex sodium to rapidly and effectively encapsulate rocuronium molecules in vivo, terminating the neuromuscular blockade induced by rocuronium bromide. [, , ] This makes sugammadex sodium a valuable reversal agent for rocuronium-induced paralysis.

Vecuronium Bromide

Compound Description: Vecuronium bromide, like rocuronium bromide, is an aminosteroidal neuromuscular blocking agent used as a muscle relaxant during surgical procedures. It also acts competitively on nicotinic acetylcholine receptors at the neuromuscular junction. []

Relevance: Sugammadex sodium also displays a high affinity for vecuronium bromide, although this affinity is lesser than its affinity for rocuronium bromide. [] Nevertheless, sugammadex sodium can effectively bind to vecuronium, leading to the reversal of its neuromuscular blocking effects. []

Pancuronium

Compound Description: Pancuronium is another aminosteroidal neuromuscular blocking drug used for muscle relaxation. It is a long-acting agent compared to rocuronium or vecuronium. []

Succinylcholine Chloride (Scoline®)

Compound Description: Succinylcholine chloride, often marketed as Scoline®, is a depolarizing neuromuscular blocking agent. Unlike the aminosteroid-based NMBs, it acts as an acetylcholine receptor agonist, initially causing muscle depolarization and fasciculations followed by paralysis. []

Relevance: Sugammadex sodium does not reverse the neuromuscular blockade induced by succinylcholine chloride or other depolarizing muscle relaxants. [] The specific encapsulation mechanism of sugammadex sodium is only effective for aminosteroidal neuromuscular blocking agents like rocuronium and vecuronium. [, ]

Neostigmine

Compound Description: Neostigmine is an anticholinesterase agent used as a reversal agent for non-depolarizing neuromuscular blocking drugs, including rocuronium and vecuronium. It acts by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration of acetylcholine, allowing it to compete more effectively with the neuromuscular blocking agents and restore neuromuscular transmission. []

Relevance: Neostigmine represents an alternative approach to reversing the effects of rocuronium and vecuronium compared to sugammadex sodium. While both drugs can achieve reversal, sugammadex sodium offers a more rapid and complete reversal with potentially fewer side effects. [] Sugammadex sodium directly binds and encapsulates rocuronium and vecuronium, while neostigmine indirectly increases acetylcholine concentration to overcome the blockade. [, ]

Source and Classification

Sugammadex sodium is derived from gamma-cyclodextrin, a cyclic oligosaccharide composed of glucose units. The compound belongs to the class of cyclodextrin derivatives, which are known for their ability to form inclusion complexes with various guest molecules. Sugammadex sodium is classified as a non-ionic surfactant and is recognized for its unique mechanism that allows for the specific binding of neuromuscular blocking agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of sugammadex sodium involves several key steps:

  1. Starting Material: The process begins with 6-perdeoxy-6-per-halo-gamma-cyclodextrin, which is chlorinated or iodinated to introduce reactive halogen groups.
  2. Nucleophilic Substitution: This halogenated cyclodextrin is then reacted with 3-mercaptopropionic acid under basic conditions, typically using alkali metal amides such as sodium amide or potassium amide as catalysts. The reaction occurs in a polar aprotic solvent like dimethylformamide.
  3. Formation of Sugammadex: The nucleophilic attack by 3-mercaptopropionic acid on the halogenated cyclodextrin results in the formation of sugammadex acid, which is subsequently converted to sugammadex sodium through neutralization with sodium hydroxide.
  4. Purification: The final product can be purified using high-performance liquid chromatography to achieve high purity levels (greater than 99%) .
Molecular Structure Analysis

Structure and Data

Sugammadex sodium has a complex molecular structure characterized by its cyclodextrin backbone and the attached mercapto group. Its chemical formula is C42_{42}H70_{70}N2_{2}O29_{29}S, with a molecular weight of approximately 1,000 g/mol. The structural integrity allows it to encapsulate neuromuscular blockers effectively, facilitating their elimination from the neuromuscular junction .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of sugammadex sodium include:

  1. Chlorination or Iodination: The introduction of halogen atoms into gamma-cyclodextrin enhances its reactivity.
  2. Nucleophilic Substitution Reaction: This step is crucial as it leads to the formation of sugammadex through the reaction between halogenated cyclodextrin and 3-mercaptopropionic acid.
  3. Neutralization: Conversion of sugammadex acid to sugammadex sodium involves neutralization with an alkali hydroxide, which can be optimized for yield and purity .
Mechanism of Action

Process and Data

Sugammadex sodium functions by forming a stable complex with neuromuscular blockers, effectively sequestering these agents from their target sites at the neuromuscular junction. This mechanism involves:

  1. Binding: The hydrophobic cavity of sugammadex encapsulates the steroidal structure of rocuronium or vecuronium.
  2. Reversal: By binding these agents, sugammadex sodium prevents them from interacting with nicotinic acetylcholine receptors on the motor end plate, leading to rapid reversal of neuromuscular blockade.
  3. Elimination: The complex formed is then eliminated from the body via renal excretion .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sugammadex sodium exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water, making it suitable for intravenous administration.
  • Stability: Stable under normal storage conditions but may degrade under extreme conditions (e.g., high temperatures or prolonged exposure to light).
  • pH Range: Typically formulated at a pH range between 4 to 7 for optimal stability .
Applications

Scientific Uses

Sugammadex sodium is primarily utilized in clinical anesthesia settings for:

  • Reversal of Neuromuscular Blockade: It provides rapid recovery from muscle paralysis induced by non-depolarizing muscle relaxants during surgical procedures.
  • Improved Patient Outcomes: Its use has been associated with fewer respiratory complications compared to traditional reversal agents like neostigmine.
  • Research Applications: Sugammadex has also been studied for its potential applications in other therapeutic areas, including cardiology and emergency medicine, where rapid reversal of neuromuscular blockade may be beneficial .
Introduction to Sugammadex Sodium

Definition and Pharmacological Classification

Sugammadex sodium (chemical name: 6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin octasodium salt) is a modified γ-cyclodextrin with the molecular formula C~72~H~104~Na~8~O~48~S~8~ and a molecular weight of 2002.12 g/mol [3] [5]. It belongs to a novel pharmacological class termed Selective Relaxant Binding Agents (SRBAs), distinct from traditional acetylcholinesterase inhibitors. Unlike competitive antagonists, sugammadex functions through molecular encapsulation: Its hydrophobic core (cavity size: 0.8 nm) forms a 1:1 inclusion complex with aminosteroidal neuromuscular blocking agents (NMBAs), primarily rocuronium and vecuronium [1] [4]. The eight negatively charged carboxyl thio ether extensions enhance electrostatic binding to the quaternary ammonium group of NMBAs, achieving an association constant of 1.79 × 10⁷ M⁻¹ for rocuronium—25 million times stronger than dissociation tendencies [2] [4].

Table 1: Structural and Functional Comparison of Natural Cyclodextrins

TypeGlucopyranose UnitsCavity Diameter (nm)Key Modifications in Sugammadex
α-Cyclodextrin60.5-
β-Cyclodextrin70.6-
γ-Cyclodextrin80.88 carboxyl thio ether side chains

Historical Context of Neuromuscular Blockade Reversal Agents

The evolution of NMBA reversal spans three eras:

  • Cholinesterase Inhibitors Era (1950s–2000s): Neostigmine and edrophonium indirectly reversed NMBAs by increasing acetylcholine concentrations. This mechanism caused parasympathetic overstimulation (e.g., bradycardia, bronchospasm), necessitating co-administration of anticholinergics like glycopyrrolate [1] [4]. Crucially, these agents could only antagonize moderate neuromuscular blockade (train-of-four [TOF] count ≥2) and were ineffective against deep blockade (post-tetanic count [PTC] 1–2), with residual paralysis rates up to 40–60% in post-anesthesia care units [2] [9].
  • Limitations Driving Innovation: Residual paralysis risked airway obstruction and hypoventilation, while competitive antagonism was inherently depth-dependent and physiologically disruptive [1] [4].
  • Sugammadex’s Origin: Discovered in 1999 by Organon scientist Dr. Anton Bom during efforts to solubilize rocuronium. Initial γ-cyclodextrin derivatives exhibited weak binding; optimization of side-chain length and charge yielded Org 25969 (sugammadex), patented in 2001 [6]. After phase III trials (>6,000 patients), it gained EU approval in 2008 and FDA approval in 2015 following rigorous evaluation of coagulation and hypersensitivity risks [6] [8].

Role in Modern Anesthesia Practice

Sugammadex has redefined NMBA management through three transformative applications:

  • Deep Blockade Reversal: Enables antagonism at PTC 1–2 with 4 mg/kg, achieving TOF ratio ≥0.9 within 3 minutes. This permits uninterrupted deep neuromuscular blockade during complex procedures (e.g., laparoscopic surgery), enhancing surgical space without delaying emergence [3] [9] [10].
  • Rescue in "Cannot Intubate, Cannot Ventilate" (CICV) Scenarios: High-dose rocuronium (1.2 mg/kg) can be reversed immediately with 16 mg/kg sugammadex, providing an alternative to succinylcholine in rapid-sequence intubation [5] [9].
  • Facilitation of Advanced Monitoring Techniques: In surgeries requiring intraoperative neurophysiological monitoring (e.g., parotidectomy with facial nerve mapping), sugammadex ensures complete NMBA reversal before stimulation. A study of 50 parotidectomy patients showed TOF recovery to >90% within 10 minutes, enabling reliable electromyography [7].

Table 2: Clinical Advantages Over Traditional Reversal Agents

ParameterSugammadexNeostigmineClinical Impact
MechanismDirect encapsulationAcetylcholinesterase inhibitionEliminates autonomic side effects
Reversal DepthAny depth (shallow to profound)Only moderate (TOF ≥2)Flexibility in surgical timing
Recovery Time (to TOF ≥0.9)1.5 min (moderate block)19 min (moderate block)Reduced PACU occupancy
Residual Paralysis Rate0%Up to 43%Enhanced patient safety [3] [10] [9]

Additionally, sugammadex supports fast-track anesthesia protocols:

  • Efficiency in Short Procedures: In suspension laryngoscopy (mean duration: 15 min), sugammadex administered at surgery end reduced extubation time by 50% versus neostigmine [10].
  • Economic Impact: Despite higher drug costs, studies suggest savings via reduced PACU stays and complications [9].

Properties

CAS Number

343306-79-6

Product Name

Sugammadex Sodium

IUPAC Name

octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate

Molecular Formula

C72H104Na8O48S8

Molecular Weight

2178.0 g/mol

InChI

InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-;;;;;;;;/m1......../s1

InChI Key

KMGKABOMYQLLDJ-VKHHSAQNSA-F

SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

6-perdeoxy-6-per(2-carboxyethyl)thio-gamma-cyclodextrin sodium salt
Bridion
Org 25969
Sugammadex
Sugammadex sodium

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.